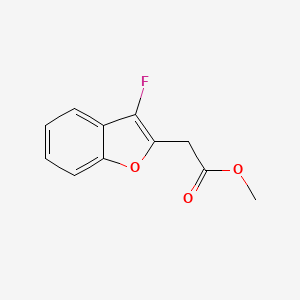

Methyl 2-(3-fluorobenzofuran-2-YL)acetate

Description

Methyl 2-(3-fluorobenzofuran-2-YL)acetate (CAS: 2089651-24-9) is a fluorinated benzofuran derivative with the molecular formula C₁₁H₉FO₃ and a molecular weight of 208.19 g/mol . The compound features a benzofuran core substituted with a fluorine atom at position 3 and an acetoxy group at position 2. Benzofuran derivatives are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The fluorine substituent enhances electronic effects and metabolic stability, making this compound a valuable intermediate in medicinal chemistry .

Properties

Molecular Formula |

C11H9FO3 |

|---|---|

Molecular Weight |

208.18 g/mol |

IUPAC Name |

methyl 2-(3-fluoro-1-benzofuran-2-yl)acetate |

InChI |

InChI=1S/C11H9FO3/c1-14-10(13)6-9-11(12)7-4-2-3-5-8(7)15-9/h2-5H,6H2,1H3 |

InChI Key |

MZFQPAAYNFKHBE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C2=CC=CC=C2O1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-fluorobenzofuran-2-YL)acetate typically involves the reaction of 3-fluorobenzofuran with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of Methyl 2-(3-fluorobenzofuran-2-YL)acetate can be achieved through continuous-flow processes that allow for better control of reaction conditions and higher yields. Catalytic methods, such as the use of palladium catalysts in cross-coupling reactions, are also employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluorobenzofuran-2-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-fluorobenzofuran-2-YL)acetate is being investigated for its potential as a therapeutic agent. Its analogs have shown promise in targeting specific biological pathways, particularly in cancer treatment. For instance, derivatives of benzofuran compounds have been linked to the inhibition of key proteins involved in tumor growth, such as GSK-3β, making them candidates for further pharmacological studies .

Research indicates that benzofuran derivatives exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of fluorine in the benzofuran structure often enhances the lipophilicity and metabolic stability of these compounds, which is beneficial for drug design .

Synthetic Intermediates

Methyl 2-(3-fluorobenzofuran-2-YL)acetate serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo further reactions allows chemists to create diverse compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Case Study 1: Antitumor Activity

A study on the antitumor activity of benzofuran derivatives demonstrated that compounds similar to methyl 2-(3-fluorobenzofuran-2-YL)acetate were effective in inhibiting tumor growth in xenograft models. The research highlighted the compound's mechanism of action involving the modulation of signaling pathways critical for cancer cell proliferation .

Case Study 2: GSK-3β Inhibition

Another significant study focused on the design and synthesis of benzofuran-based GSK-3β inhibitors, where methyl 2-(3-fluorobenzofuran-2-YL)acetate was utilized as a starting material. The findings indicated that modifications to the benzofuran core could lead to enhanced potency against GSK-3β, suggesting its utility in developing new therapeutic agents for diseases like Alzheimer's and cancer .

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluorobenzofuran-2-YL)acetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 2-(3-fluorobenzofuran-2-YL)acetate and Analogues

Key Observations :

- Electron-withdrawing groups (e.g., F, Br, sulfinyl) enhance polarity and influence intermolecular interactions, while electron-donating groups (e.g., CH₃) improve lipophilicity .

- Sulfur-containing substituents (SCH₃, SOCH₃) introduce diverse non-covalent interactions (hydrogen bonds, C—H⋯π) compared to fluorine .

Key Observations :

- Oxidation of sulfur-containing precursors (SCH₃ → SOCH₃) is a common strategy for introducing sulfinyl groups .

- Esterification is utilized for acetoxy group introduction .

Data Tables

Table 3: Key Physical Properties

Biological Activity

Methyl 2-(3-fluorobenzofuran-2-YL)acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

Methyl 2-(3-fluorobenzofuran-2-YL)acetate is characterized by the presence of a benzofuran moiety substituted with a fluorine atom. The structural formula can be represented as follows:

This compound is part of a larger class of benzofuran derivatives, which have been noted for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

The biological activity of methyl 2-(3-fluorobenzofuran-2-YL)acetate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression, such as glycogen synthase kinase 3 beta (GSK-3β). Inhibitors of GSK-3β can disrupt pathways that lead to cell proliferation and survival in cancer cells .

- Interaction with Receptors : Benzofuran derivatives often exhibit affinity for various receptors, influencing signaling pathways critical for cell survival and apoptosis. For example, some studies indicate that modifications to the benzofuran structure can enhance binding affinity to target proteins involved in amyloid formation, which is relevant for diseases like Alzheimer's .

- Antioxidant Activity : The presence of the fluorine atom may enhance the compound's stability and reactivity, potentially contributing to antioxidant properties that protect cells from oxidative stress .

Biological Activity Data

The following table summarizes the biological activities reported for methyl 2-(3-fluorobenzofuran-2-YL)acetate and related compounds:

Case Study 1: GSK-3β Inhibition in Cancer Cells

In a study evaluating the effects of benzofuran derivatives on pancreatic cancer cell lines (MiaPaCa-2 and BXPC-3), methyl 2-(3-fluorobenzofuran-2-YL)acetate was tested alongside other GSK-3β inhibitors. The results showed significant antiproliferative activity at low micromolar concentrations, suggesting its potential as a therapeutic agent against pancreatic cancer .

Case Study 2: Amyloid Formation Inhibition

Research on benzofuran analogs demonstrated their ability to inhibit amyloid formation associated with neurodegenerative diseases. The structural modifications similar to those found in methyl 2-(3-fluorobenzofuran-2-YL)acetate were shown to enhance binding affinity to transthyretin (TTR), a protein implicated in amyloidogenesis . This suggests that such compounds could be explored further for their neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.